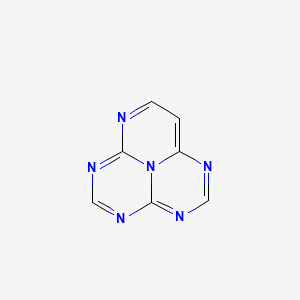

1,3,4,6,7-Pentaazacycl(3.3.3)azine

Description

Structure

3D Structure

Properties

CAS No. |

54499-06-8 |

|---|---|

Molecular Formula |

C7H4N6 |

Molecular Weight |

172.15 g/mol |

IUPAC Name |

2,4,6,8,10,13-hexazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |

InChI |

InChI=1S/C7H4N6/c1-2-8-6-11-4-12-7-10-3-9-5(1)13(6)7/h1-4H |

InChI Key |

FVHMYFABPKUJKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2N=CN=C3N2C(=NC=N3)N=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis of 1,3,4,6,7 Pentaazacycl 3.3.3 Azine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of azacyclazines, offering precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹⁵N.

Nitrogen-15 (¹⁵N) NMR Chemical Shift Analysis and Isotopic Enrichment Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly insightful for the analysis of N-heterocyclic compounds like 1,3,4,6,7-Pentaazacycl(3.3.3)azine due to the presence of multiple nitrogen atoms in distinct chemical environments. The ¹⁵N chemical shifts are highly sensitive to the electronic structure, hybridization, and bonding environment of the nitrogen atoms within the fused ring system.

Table 1: Azacycl[3.3.3]azine Series Analyzed by ¹⁵N NMR Spectroscopy researchgate.net

| Compound Name | Alternative Name |

| 1,3,4,6,7,9-Hexaazacycl[3.3.3]azine | 1,3,4,6,7,9,9b-Heptaazaphenalene |

| 1,3,4,6,7-Pentaazacycl[3.3.3]azine | 1,3,4,6,7,9b-Hexaazaphenalene |

| 1,3,4,6,8-Pentaazacycl[3.3.3]azine | 1,3,4,6,8,9b-Hexaazaphenalene |

| 1,3,4,6-Tetraazacycl[3.3.3]azine | 1,3,4,6,9b-Pentaazaphenalene |

| 1,3,6-Triazacycl[3.3.3]azine | --- |

Isotopic enrichment with ¹⁵N is often employed in such studies to overcome the challenges associated with the low natural abundance of the ¹⁵N isotope and its relatively low gyromagnetic ratio, thereby enhancing signal intensity and enabling the acquisition of high-quality spectra.

Proton (¹H) NMR Spectral Interpretation and Ring Current Effects

The ¹H NMR spectrum of azacyclazines provides valuable information regarding the aromaticity or anti-aromaticity of the π-conjugated system, which is inferred from the chemical shifts of the protons attached to the periphery of the ring system. clockss.org In many cyclazine systems, the chemical shifts are indicative of a paramagnetic ring current, a characteristic feature of antiaromaticity. researchgate.net

For the azaphenalene family, comparison of proton chemical shifts is a primary tool for qualitatively assessing the degree of aromatic character. clockss.org The synthesis of 1,3,4,6,7,9b-hexaazaphenalene has been reported, and its structure has been confirmed by spectroscopic methods, including ¹H NMR. clockss.orgresearchgate.net The interpretation of its spectrum involves assigning signals to the protons at the 2-, 5-, and 8-positions and comparing their chemical shifts to those of related aromatic and anti-aromatic systems. A significant downfield shift would suggest aromatic character, whereas an upfield shift compared to standard acyclic vinyl protons could indicate anti-aromatic character or the influence of a paramagnetic ring current.

Ultraviolet Photoelectron Spectroscopy (UV-PES) for Valence Electronic Structures

Ultraviolet Photoelectron Spectroscopy (UV-PES) is a powerful experimental technique used to determine the energies of occupied molecular orbitals, providing direct insight into the valence electronic structure of a molecule. researchgate.net For π-conjugated systems like the azacyclazines, PES is instrumental in understanding their electronic stability, reactivity, and optical properties.

The technique has been applied to characterize related heterocycles, where the resulting spectra, showing ionization energies, are compared with theoretical calculations to assign specific molecular orbitals. researchgate.net For this compound, a UV-PES spectrum would reveal a series of bands, each corresponding to the energy required to eject an electron from a specific valence molecular orbital. The first ionization potential, corresponding to the highest occupied molecular orbital (HOMO), is a critical parameter that influences the molecule's electron-donating ability.

Recent studies on substituted hexaazaphenalene isomers have highlighted the position-dependent effects of aza-substitution on the electronic states, particularly the HOMO and lowest unoccupied molecular orbital (LUMO) levels. researchgate.net For instance, the introduction of a nitrogen atom at different positions can selectively lower the HOMO level while only slightly affecting the LUMO level, which has direct consequences on the electronic absorption spectrum. researchgate.net A detailed UV-PES analysis of the parent this compound would provide the fundamental experimental data to validate and rationalize these observed trends in its derivatives.

Electronic Absorption and Fluorescence Emission Properties

The electronic absorption and fluorescence properties of azacyclazines are dictated by their unique electronic structures. The parent compound of the fully nitrogenated series, tri-s-triazine (also known as 1,3,4,6,7,9-hexaazacycl[3.3.3]azine), has been studied for its absorption and emission characteristics. researchgate.net Its long-wavelength transition is assigned as a symmetry-forbidden ¹A₂' ← ¹A₁' transition, which becomes allowed through vibronic coupling. researchgate.net

For this compound and its isomers, the electronic properties are highly dependent on the placement of the nitrogen atoms. Studies on di(tert-butyl)-substituted derivatives of 1,3,4,6,7,9b-hexaazaphenalene (the target compound) and its 1,3,4,6,8,9b-hexaazaphenalene isomer revealed distinct photophysical behaviors. researchgate.net Compared to a pentaaza-analogue, the 1,3,4,6,7,9b-hexaazaphenalene derivative exhibits a blue-shifted UV-vis absorption spectrum. This shift is attributed to the stabilization (lowering) of the HOMO energy level caused by the specific aza-substitution pattern, while the LUMO level remains less affected. researchgate.net

Furthermore, many conventional pentaazaphenalene and hexaazaphenalene derivatives are noted to be non-luminescent or very weakly emissive. researchgate.net This behavior is often ascribed to forbidden electronic transitions between the frontier molecular orbitals. researchgate.net The fluorescence quantum yield for the related tri-s-triazine is reported to be very low, at 0.010. researchgate.net

Table 2: Photophysical Properties of Tri-s-triazine (a related Azacyclazine) researchgate.net

| Property | Value |

| Transition Origin (estimated) | 2.10 μm⁻¹ |

| Fluorescence Lifetime (at 293 K) | 19.0 ns |

| Fluorescence Quantum Efficiency (at 293 K) | 0.010 |

These findings indicate that the photophysical properties of this compound are part of a complex trend within the azacyclazine family, where the number and position of nitrogen atoms finely tune the orbital energies and transition probabilities.

Theoretical and Computational Investigations of 1,3,4,6,7 Pentaazacycl 3.3.3 Azine

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals determines the chemical and physical properties of a molecule. For 1,3,4,6,7-pentaazacycl[3.3.3]azine, understanding its electronic structure is key to explaining its behavior.

Studies combining UV photoelectron spectroscopy with quantum mechanical calculations have been crucial in elucidating the valence orbital electronic structure of the azacycl[3.3.3]azine series. researchgate.net A consistent finding across this series is that the highest occupied molecular orbital (HOMO) is a π orbital. researchgate.net The second and third highest occupied orbitals are identified as lone-pair orbitals associated with the nitrogen atoms. researchgate.net

A significant trend observed is the variation in the first π ionization potentials, which can differ by more than 1.3 eV among different azacycl[3.3.3]azines. researchgate.net As the number of nitrogen atoms decreases in the molecular framework, the ionization potential also tends to decrease. researchgate.net Specifically, HAM/3 calculations predict a stabilization of the six highest occupied π orbitals by 1.9 eV for each peripheral nitrogen atom added. researchgate.netresearchgate.net This substantial difference in the stability of the upper occupied π orbitals is thought to be a major factor influencing the varying reactivities within this class of compounds. researchgate.net

Table 1: Calculated Ionization Potentials for Selected Azacycl[3.3.3]azines

| Compound | Number of Nitrogen Atoms | Predicted Trend in First π Ionization Potential |

|---|---|---|

| 1,3,4,6,7,9-Hexaazacycl[3.3.3]azine | 6 | Highest |

| 1,3,4,6,7-Pentaazacycl[3.3.3]azine | 5 | Intermediate |

| 1,3,4,6-Tetraazacycl[3.3.3]azine | 4 | Lower |

The concept of aromaticity is crucial in understanding the stability and reactivity of cyclic conjugated molecules. For the broader class of cycl[3.3.3]azines, there has been discussion regarding their aromatic character. Some studies have suggested that the parent cycl[3.3.3]azine system exhibits antiaromatic character. rsc.orgresearchgate.net The introduction of nitrogen atoms into the ring system, as in 1,3,4,6,7-pentaazacycl[3.3.3]azine, influences the electronic structure and, consequently, its aromaticity. The high stability of related tri-s-triazine is attributed to its detailed valence orbital structure. researchgate.net Further computational analysis, such as Nucleus-Independent Chemical Shift (NICS) calculations, would be beneficial for a more quantitative assessment of the aromaticity of 1,3,4,6,7-pentaazacycl[3.3.3]azine.

Computational Prediction of Molecular Reactivity and Stability

Computational methods are instrumental in predicting the reactivity and stability of molecules. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. researchgate.net

Conformational Analysis and Energetic Profiles of Azacycl[3.3.3]azine Systems

Computational chemistry has been instrumental in predicting the geometries and energetic landscapes of azacycl[3.3.3]azine systems. While detailed conformational analyses involving significant puckering or folding of the core structure of 1,3,4,6,7-Pentaazacycl(3.3.3)azine are not extensively reported in the literature, the available data on related compounds strongly suggest a preference for a planar or near-planar geometry.

Theoretical studies on the parent cycl[3.3.3]azine and its aza-derivatives have been performed using various levels of theory, from semi-empirical methods like HAM/3 to ab initio Self-Consistent Field (SCF) and Density Functional Theory (DFT) calculations. researchgate.net These studies have been vital for interpreting experimental data, such as photoelectron spectra, and for understanding the electronic structure of these molecules. researchgate.net

For instance, ab initio crystal structure prediction methodologies have been successfully applied to related compounds like 1,3,4,6,7,9-hexa-azacycl(3.3.3)azine. researchgate.net These methods, which aim to find the most stable crystal packing by minimizing the lattice enthalpy, rely on accurate calculations of the molecular geometry. The successful prediction of the experimentally known crystal structure for the hexa-aza derivative, which is found to be among the most stable predicted structures, lends confidence to the computationally derived planar geometry of the core azacycl[3.3.3]azine framework. researchgate.net The planarity is a consequence of the sp² hybridization of the constituent atoms and the extensive π-electron delocalization across the fused ring system.

While a comprehensive energetic profile detailing the energy barriers for deviation from planarity for this compound is not available in the cited literature, the planarity of the core is a common feature in the computational studies of this class of compounds. The syntheses and spectroscopic characterization of a systematic series of azacycl[3.3.3]azines, including the penta-aza derivative, have been reported, with computational studies aiding in the interpretation of their valence orbital structures. researchgate.net

Chemical Reactivity and Transformation Pathways of 1,3,4,6,7 Pentaazacycl 3.3.3 Azine

Basicity of Nitrogen Centers and Protonation Equilibria

The basicity of the azacycl(3.3.3)azine core is highly dependent on the number and position of the nitrogen atoms. For the highly nitrogenated members of this family, a generally low basicity is observed. Theoretical and spectroscopic studies of cyamelurine (1,3,4,6,7,9,9b-heptaazaphenalene), a closely related analogue, indicate a low basicity and high chemical stability, which is explained by its valence orbital structure. illinois.edu Experimentally, cyamelurine shows no evidence of protonation. illinois.edu This suggests that 1,3,4,6,7-pentaazacycl(3.3.3)azine also possesses weak basic character.

In contrast, other isomers within the cycl[3.3.3]azine family exhibit more pronounced basic properties. For instance, 1,4,7-triazacycl[3.3.3]azine is sequentially protonated in increasingly acidic solutions, demonstrating the significant impact of nitrogen placement on the molecule's ability to accept a proton. epa.gov

Table 1: Comparative Basicity in Azacycl[3.3.3]azine Systems

| Compound | Number of Nitrogen Atoms | Observed Basicity/Protonation | pKa Values |

| Cyamelurine | 7 | No evidence of protonation, low basicity noted. illinois.edu | Not Reported |

| 1,4,7-Triazacycl[3.3.3]azine | 3 | Sequentially protonated at the three peripheral N atoms. epa.gov | 3.46, -2.2, -7.2 epa.gov |

Coordination Chemistry: Ligand Behavior and Metal Complex Formation

The nitrogen-rich framework of pentaazacycl(3.3.3)azine and its derivatives makes it a potential ligand for metal coordination. While the parent compound shows limited complexation, its analogues and derivatives demonstrate varied coordination behaviors. Cyamelurine, for example, does not form π-complexes with electron-donor or -acceptor partners but has been observed to form complexes with silver salts. illinois.edu

Derivatives of the hexaazaphenalene core have been explicitly designed as ligands for creating metal-organic frameworks (MOFs). A ligand incorporating the core structure, 2-(3-pyridyl)-5,8-di(4-pyridyl)-1,3,4,6,7,9-hexaazaphenalene, was developed to combine predictable geometry with interactive sites for guest molecule capture. acs.org This demonstrates the utility of the fundamental ring system as a scaffold for constructing complex supramolecular structures. Furthermore, cyamelurates, which are salts of a derivative of the related tri-s-triazine, readily form stable compounds with alkali metals like lithium, sodium, potassium, and rubidium. researchgate.net

Oxidation-Reduction Chemistry and Radical Species Formation

The redox behavior of the cycl[3.3.3]azine skeleton is a notable feature. The all-carbon parent, cycl[3.3.3]azine, is sensitive to air and can be oxidized by halogens to generate a stable radical cation and a dication. rsc.org This propensity to form radical species upon oxidation extends to its derivatives. Diethyl cycl[3.3.3]azine-1,3-dicarboxylate, for instance, is oxidized to an unstable radical cation. rsc.org The stability of the phenalenyl radical, the all-carbon equivalent of the azacyclazine core, and its amphoteric redox nature provide a basis for understanding the electronic properties of its nitrogen-containing counterparts. researchgate.net These findings suggest that this compound likely has accessible oxidation states and can form radical species under appropriate conditions.

Electrophilic and Nucleophilic Substitution Reactions

The susceptibility of the azacycl(3.3.3)azine ring to substitution reactions is influenced by the substituents already present on the ring. The parent cycl[3.3.3]azine itself did not yield substitution or addition products upon reaction with halogens, undergoing oxidation instead. rsc.org However, when the ring is modified with ester groups, its reactivity changes. Diethyl cycl[3.3.3]azine-1,3-dicarboxylates undergo electrophilic substitution at the 4- and 6-positions. rsc.org

In other related systems, nucleophilic substitution has also been observed. For example, the methylthio group in certain antiaromatic azacycl[3.3.3]azines can be displaced by nucleophiles. researchgate.net This indicates that with an appropriate leaving group, the pentaazacycl(3.3.3)azine core could potentially undergo nucleophilic substitution, although this has not been explicitly documented for the unsubstituted parent compound.

Table 2: Substitution Reactivity of the Cycl[3.3.3]azine Core

| Compound/Derivative | Reagent | Reaction Type | Outcome |

| Parent Cycl[3.3.3]azine | Halogens | Electrophilic Attack | Oxidation to radical cation/dication; no substitution observed. rsc.org |

| Diethyl Cycl[3.3.3]azine-1,3-dicarboxylate | Electrophiles | Electrophilic Substitution | Substitution occurs at the 4- and 6-positions. rsc.org |

| Methylthio-azacycl[3.3.3]azines | Nucleophiles | Nucleophilic Substitution | The methylthio group is displaced. researchgate.net |

Cycloaddition Reactions and Adduct Formation

Cycloaddition reactions are a significant transformation pathway for cycl[3.3.3]azine systems, providing a route to more complex molecular architectures. Diester derivatives of cycl[3.3.3]azine are known to form Diels-Alder adducts with dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org The presence of azadiene subunits within the this compound structure suggests it would be reactive in cycloaddition processes, particularly inverse electron demand Diels-Alder reactions.

The broader family of nitrogen-containing heterocycles frequently participates in such reactions. mdpi.com For instance, 1,3-dipolar cycloadditions are a key method for synthesizing dinitrogenated heterocyclic compounds from precursors containing azomethine imine motifs, which are structurally related to parts of the pentaazacyclazine core. beilstein-journals.org These reactions are valuable in materials science for functionalizing structures like polymers and fullerenes. doi.org The cycloaddition of pyridazinium ylides, another nitrogen-rich heterocyclic system, with dipolarophiles like DMAD proceeds with high regioselectivity to form new bicyclic systems. nih.gov This body of research strongly supports the potential for this compound to act as a synthon in various cycloaddition reactions.

Comparative Studies and Structure Property Relationships Within Azacycl 3.3.3 Azine Series

Systematic Analysis of Azacycl[3.3.3]azines with Varying Nitrogen Content

A systematic series of unsubstituted azacycl[3.3.3]azines has been synthesized and analyzed to understand the progressive impact of nitrogen atom incorporation. This series includes compounds with varying numbers of nitrogen atoms, such as hexaaza-, pentaaza-, tetraaza-, and triaza- derivatives. researchgate.net The primary method for their synthesis involves a two-step procedure where a suitable diaminoazine is treated with methyl N-cyanomethanimidate, followed by short vacuum pyrolysis. researchgate.netresearchgate.net

Analysis of the valence orbital electronic structure, primarily through UV photoelectron spectroscopy, shows a clear and monotonic trend related to nitrogen content. As the number of nitrogen atoms in the azacycl[3.3.3]azine ring system decreases, the ionization potentials of the six highest occupied molecular orbitals also decrease. researchgate.net Specifically, there is a significant variation of over 1.3 eV in the first π ionization potentials across this series, with the potential decreasing as the number of nitrogen atoms is reduced. researchgate.netresearchgate.net Theoretical calculations suggest that the total stabilization of the six highest occupied π orbitals is 1.9 eV for each peripheral nitrogen atom added. researchgate.net This trend in orbital stability is believed to play a major role in determining the differing reactivities among the members of the azacycl[3.3.3]azine series. researchgate.net

Table 1: Ionization Energy for Select Azacycl[3.3.3]azines

| Compound | Ionization Energy (eV) | Method |

|---|---|---|

| 1,3,4-Triazacycl[3.3.3]azine | 7.3 | Photoelectron Spectroscopy |

| 1,3,4-Triazacycl[3.3.3]azine | 7.51 (Vertical) | Photoelectron Spectroscopy |

Data sourced from NIST Chemistry WebBook for CAS Registry Number 63325-76-8. nist.gov

Investigation of Isomeric Forms and Substituted Azacycl[3.3.3]azines

The placement of nitrogen atoms gives rise to various isomeric forms, each with unique properties. A notable comparison is between 1,3,4,6,7-pentaazacycl[3.3.3]azine and its isomer, 1,3,4,6,8-pentaazacycl[3.3.3]azine. researchgate.net The properties of the 1,3,4,6,8-isomer are distinct from the rest of the systematic series because it contains a peripheral 1,4-diazine-type nitrogen arrangement, which alters its electronic structure differently than the more common alternating nitrogen pattern. researchgate.net The parent 1,9-diazacycl[3.3.3]azine was the first of seven possible isomers in the diazacyclazine group to be synthesized. clockss.org

Beyond the parent, unsubstituted systems, numerous substituted azacycl[3.3.3]azines have been synthesized to further tune their properties. Research has described the synthesis of derivatives including:

Methylthioazacycl[3.3.3]azines : These have been used as intermediates where the methylthio group can be replaced via nucleophilic substitution. researchgate.netresearchgate.net

Acyl and Cyano Derivatives : Dimethyl 7-acyl-9-cyano-1-azacycl[3.3.3]azine-2,3-dicarboxylates have been synthesized from 1-acyl-3-cyano-4-imino-4H-quinolizines. researchgate.netresearchgate.net

Phenyl-substituted Azacycl[3.3.3]azines : 2-Phenyl-1-azacycl[3.3.3]azines and 2-phenyl-1,3,6-triazacycl[3.3.3]azines have been prepared, and their proton NMR spectra suggest the presence of a paramagnetic ring current. researchgate.net

Carbethoxy Derivatives : The synthesis of 4-carbethoxy-1,3,6,7-tetraazacycl[3.3.3]azine has been described, with HMO calculations indicating high negative charge density at the 9-position, similar to other triazacyclazines. scispace.com

These studies show that both the core nitrogen configuration and peripheral substitutions are powerful tools for modulating the electronic and chemical behavior of the azacycl[3.3.3]azine ring system.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3,4,6,7-Pentaazacycl(3.3.3)azine |

| 1,3,4,6,7,9-Hexaazacycl[3.3.3]azine |

| 1,3,4,6-Tetraazacycl[3.3.3]azine |

| 1,3,6-Triazacycl[3.3.3]azine |

| 1,3,4-Triazacycl[3.3.3]azine |

| 1,3,4,6,8-Pentaazacycl[3.3.3]azine |

| Cycl[3.3.3]azine |

| Methyl N-cyanomethanimidate |

| 1,9-Diazacycl[3.3.3]azine |

| Methylthioazacycl[3.3.3]azine |

| Dimethyl 7-acyl-9-cyano-1-azacycl[3.3.3]azine-2,3-dicarboxylate |

| 1-Acyl-3-cyano-4-imino-4H-quinolizine |

| 2-Phenyl-1-azacycl[3.3.3]azine |

| 2-Phenyl-1,3,6-triazacycl[3.3.3]azine |

Advanced Applications and Emerging Research Directions for Azacycl 3.3.3 Azines

Catalytic Roles of Azacycl[3.3.3]azine Frameworks in Organic Transformations

The nitrogen-rich framework of azacycl[3.3.3]azines presents opportunities for their use as catalysts in organic synthesis. The presence of multiple nitrogen atoms can influence the acidity and basicity of supported catalysts. acs.org Porous organic polymers incorporating triazine units, which share structural similarities with the azacycl[3.3.3]azine core, have demonstrated catalytic activity. For instance, a triazine-based porous organic polymer, HMP-TAPA, has been utilized as a metal-free photocatalyst for the oxidative coupling of amines to imines and as a heterogeneous base catalyst for Knoevenagel condensation reactions. researchgate.net These examples highlight the potential of nitrogen-rich heterocyclic frameworks, including azacycl[3.3.3]azines, to serve as platforms for developing novel catalysts for a variety of organic transformations.

Materials Science: Development of High-Energy-Density Compounds

A significant area of research for azacycl[3.3.3]azines lies in the development of high-energy-density materials (HEDMs). nih.gov The high nitrogen content and positive heats of formation of these compounds are desirable characteristics for energetic materials. rsc.org Theoretical studies have explored the potential of modifying the 1,3,4,6,7,9-hexaazacycl[3.3.3]azine (HAA) framework to create insensitive high explosives. researchgate.net One approach involves the substitution of carbon atoms with nitrogen and the introduction of N-oxide groups to improve energetic properties. researchgate.net

The density of these materials is a critical factor, with higher densities often correlating with improved detonation performance. nih.gov Research into pyridazine-based HEDMs, another class of azines, has shown that their planar molecular structure facilitates efficient π–π stacking, leading to dense crystal packing and higher material densities. rsc.org The applications for such energetic compounds are broad, ranging from propellants that can increase burn rates to mixed explosives with reduced sensitivity and improved detonation performance. semanticscholar.org

Table 1: Theoretical Energetic Properties of Modified Azacycl[3.3.3]azine Derivatives

| Compound | Modification | Predicted Detonation Velocity (D) | Predicted Detonation Pressure (P) | Key Finding |

| 1,2,3,4,5,6,7,8,9-nonaazacycl[3.3.3]azine-2,5,8-trioxides (NAATO) | Substitution of three carbons with nitrogen and addition of three N-oxide groups to HAA | Higher than RDX | Not specified | Improved detonation performance compared to RDX with comparable sensitivity. researchgate.net |

This table is based on theoretical calculations and provides a comparative view of the potential of modified azacycl[3.3.3]azine frameworks as high-energy-density materials.

Astrobiological Context: Polycyclic Aromatic Nitrogen Heterocycles in Extraterrestrial Environments

Polycyclic aromatic nitrogen heterocycles (PANHs), a class of molecules that includes the structural backbone of azacycl[3.3.3]azines, are of significant interest in astrobiology. These molecules have been detected in meteorite extracts and are considered potential precursors to prebiotic molecules like nucleobases. nasa.govnih.gov The formation of nitrogen-substituted polycyclic aromatic hydrocarbons (NPAHs) is believed to occur in circumstellar and interstellar environments through gas-phase reactions. nih.gov

Laboratory studies simulating astrophysical conditions have shown that PANHs can be synthesized from the irradiation of ices containing molecules like water, ammonia, and benzene (B151609) or naphthalene. copernicus.org The presence of nitrogen atoms in these structures allows for hydrogen bonding with water, which can affect their spectroscopic signatures and complicate their detection on icy celestial bodies. nasa.gov The detection of all five nucleobases and other N-heterocycles in samples from asteroid Bennu further supports the idea that these compounds could have an extraterrestrial origin, informing our understanding of prebiotic chemistry. copernicus.org

Environmental Chemistry: Contributions to Light Absorption in Atmospheric Aerosols

Nitrogen-containing aromatic compounds, including structures related to azacycl[3.3.3]azines, play a role in the environmental chemistry of atmospheric aerosols, particularly in their light-absorbing properties. These compounds are components of "brown carbon" (BrC), which absorbs sunlight and can impact the Earth's radiative balance. nih.govnih.gov

Table 2: Contribution of Nitrogen-Containing Aromatic Compounds to Light Absorption in Aerosols

| Study Location/Type | Wavelength | Contribution to Light Absorption | Key Finding |

| Laboratory Biomass Burning | 365 nm | 0.087% to 1.22% | NACs are strong BrC chromophores with absorption contributions 3-10 times their mass contributions. copernicus.org |

| North China Plain (Winter) | 365 nm | 12.2% to 22.4% of total measured molecular absorption in MSOC | PANHs are a dominant contributor to light absorption, comparable to nitro-aromatics. mdpi.com |

This table summarizes findings on the contribution of nitrogen-containing aromatic compounds to light absorption in different aerosol types.

Utility as Synthetic Intermediates and Building Blocks for Complex Nitrogen Heterocycles

The azacycl[3.3.3]azine framework serves as a valuable synthetic intermediate for the construction of more complex nitrogen-containing heterocyclic systems. The synthesis of unsubstituted 1,3,4,6,7-pentaazacycl[3.3.3]azine itself involves a two-step procedure starting from a diaminoazine, which is then converted to a bis(N'-cyano-N-formamidino)azine intermediate before cyclization via pyrolysis. researchgate.netillinois.edu

Derivatives of azacycl[3.3.3]azines can undergo various chemical transformations. For example, studies on related cycl[3.3.3]azine systems have shown that they can be hydrogenated, participate in Diels-Alder reactions, and undergo electrophilic substitution. rsc.org Furthermore, nucleophilic substitution reactions on methylthio-substituted azacycl[3.3.3]azines have been used to introduce different functional groups, and reactions with compounds like methyl acetoacetate (B1235776) have led to the formation of new, fused diazacycl[3.3.3]azine ring systems. researchgate.net This demonstrates the utility of the azacycl[3.3.3]azine core as a versatile building block in heterocyclic chemistry.

Q & A

Q. What are the recommended methods for synthesizing 1,3,4,6,7-Pentaazacycl(3.3.3)azine with high purity?

Synthesis typically involves cyclization reactions of nitrogen-rich precursors under controlled conditions. For example, analogous azacyclic compounds (e.g., 1,4,7-Triazacyc[3.3.3]azine) are synthesized via base-catalyzed reactions, followed by recrystallization from organic solvents to enhance purity . Key steps include:

- Precursor selection : Use stoichiometrically balanced reagents to minimize side products.

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress.

- Purification : Use solvent recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity, validated via NMR and mass spectrometry .

Q. How can the structural integrity and stability of this compound be characterized under varying experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., boiling point: ~326°C for analogous compounds) .

- Chemical stability : Conduct pH-dependent stability studies in aqueous/organic solvents using UV-Vis spectroscopy to monitor degradation products.

- Structural validation : Use X-ray crystallography or DFT-based computational modeling to confirm the bicyclic framework and nitrogen arrangement .

Q. What analytical techniques are critical for quantifying impurities in synthesized batches?

- HPLC with UV detection : Use reverse-phase columns (C18) and gradient elution (e.g., acetonitrile/water) to separate impurities. Reference pharmacopeial standards for validation (e.g., ≤0.5% individual impurities, ≤2.0% total impurities) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies trace impurities via exact mass matching.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data for this compound?

Contradictions often arise from differences in reaction conditions or impurity profiles. A systematic approach includes:

- Controlled variable testing : Use factorial design to isolate variables (e.g., temperature, solvent polarity) influencing reactivity .

- Theoretical alignment : Ground experiments in a conceptual framework (e.g., frontier molecular orbital theory) to predict electron-deficient sites for nucleophilic attack .

- Cross-validation : Compare results with computational simulations (e.g., DFT for reaction pathways) to reconcile discrepancies .

Q. What methodological strategies optimize the compound’s application in multi-step catalytic or supramolecular systems?

- Coordination chemistry : Screen metal ions (e.g., Fe³⁺, Cu²⁺) for complexation efficiency using UV-Vis titrations and Job’s plot analysis. TPTZ-like ligands (e.g., 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine) demonstrate high affinity for transition metals in MOF synthesis .

- Process control : Implement in situ monitoring (e.g., Raman spectroscopy) to track intermediate species during catalytic cycles .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., environmental or biomedical applications)?

- Environmental sensing : Functionalize the compound as a chelating agent for heavy metal detection in water. Validate via ICP-MS and cross-reference with EPA guidelines .

- Biomedical probes : Modify the core structure with bioorthogonal groups (e.g., azides) for targeted drug delivery studies. Assess cytotoxicity via MTT assays in cell lines .

Q. What experimental designs are suitable for studying degradation pathways under oxidative or photolytic stress?

- Oxidative degradation : Use radical initiators (e.g., H₂O₂/UV) and monitor via LC-MS to identify fragmentation patterns.

- Photostability : Expose samples to controlled UV light (e.g., 365 nm) in a photoreactor and quantify degradation kinetics using Arrhenius modeling .

Methodological Frameworks for Data Interpretation

Q. How should researchers contextualize findings within broader theoretical models (e.g., non-covalent interaction networks)?

Q. What statistical approaches address variability in spectroscopic or chromatographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.